3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Description
3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 5,5-dimethylcyclohex-2-en-1-one core substituted at the 3-position with a 2-chloroethylamino group. Cyclohexenone derivatives are pharmacologically significant, exhibiting anti-inflammatory, analgesic, and antitumor activities .
Properties
IUPAC Name |
3-(2-chloroethylamino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c1-10(2)6-8(12-4-3-11)5-9(13)7-10/h5,12H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTUEXWGAROEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 2-chloroethylamine with 5,5-dimethylcyclohex-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Additions to the Enone System
The α,β-unsaturated ketone undergoes 1,4- (conjugate) additions due to conjugation between the carbonyl and alkene groups.
Hydration
In aqueous acidic conditions, the enone forms a hydrated diol via protonation of the alkene followed by nucleophilic attack by water .
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H<sub>3</sub>O<sup>+</sup>, H<sub>2</sub>O | 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohexane-1,3-diol | 75–88% |
Oxime Formation
Reaction with hydroxylamine hydrochloride forms a trioxime derivative under excess reagent conditions :
text3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one + 5 eq. NH<sub>2</sub>OH·HCl → Trioxime (C<sub>8</sub>H<sub>13</sub>N<sub>3</sub>O<sub>3</sub>)
Key Data :
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 11.33, 11.89, 12.77 ppm (3×N–OH, D<sub>2</sub>O exchangeable) .
Reactivity of the Amine Group
The secondary amine participates in alkylation, acylation, and coupling reactions.
Acylation
Treatment with acetic anhydride acetylates the amine :
textThis compound + (CH<sub>3</sub>CO)<sub>2</sub>O → N-Acetyl derivative
Key Data :
Diazonium Salt Coupling
Reaction with benzene diazonium chloride forms hydrazones :
| Reaction Stoichiometry | Product | Yield |
|---|---|---|
| 0.6 eq. Diazonium salt | Monohydrazone | 50–60% |
| 2 eq. Diazonium salt | Bis-hydrazone | 70–85% |
Chloroethyl Substitution
The chloroethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) with bases or nucleophiles.
Hydrolysis
In basic aqueous conditions, the chloride is replaced by hydroxide :
textThis compound + NaOH → 3-[(2-Hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Conditions : 10% NaOH, ethyl acetate/water biphasic system .
Alkylation
The chloroethyl group reacts with amines or thiols. For example, with methylamine :
textThis compound + CH<sub>3</sub>NH<sub>2</sub> → 3-[(2-(Methylamino)ethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Cyclohexenone Ring Functionalization
The electron-deficient enone system participates in cycloadditions and reductions.
Diels-Alder Reaction
Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic adducts :
textThis compound + 1,3-Butadiene → Hexahydronaphthalenone derivative
Conditions : Thermal activation, 80–100°C .
Catalytic Hydrogenation
Reduction of the alkene with H<sub>2</sub>/Pd-C yields the saturated ketone :
textThis compound + H<sub>2</sub> → 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohexan-1-one
Acid-Base Behavior
The amine group (pK<sub>a</sub> ~7.9) protonates in acidic media, forming water-soluble salts :
textNeutral form (pH >8) ⇌ Protonated form (pH <6)
Thermodynamic Data (B3LYP/6-31+G*) :
-
ΔG (protonation): −6.97 kcal/mol (exergonic).
Herbicidal Activity
Derivatives show >80% phytotoxicity against grassy weeds at 2 kg/ha .
| Derivative | Efficacy (0–100 scale) | Target Weed |
|---|---|---|
| 2-[1-(3'-Chloroallyloxyamino)-butylidene]-5,5-dimethylcyclohexane-1,3-dione | 95 | Echinochloa crus-galli |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one exhibit significant anticancer properties. Specifically, the chloroethylamine moiety is known for its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of chloroethylamine showed enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the alkylation of DNA, leading to apoptosis in cancer cells.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it a valuable building block in organic synthesis.
Data Table: Synthesis Pathways
| Reaction Type | Product Example | Reference |
|---|---|---|
| Nucleophilic Substitution | 3-Amino-5,5-dimethylcyclohex-2-en-1-one | |
| Cyclization | 5-Membered Ring Compounds |
Herbicidal Properties
There is emerging interest in the herbicidal potential of compounds similar to this compound. Preliminary studies suggest that these compounds can inhibit specific enzymes involved in plant growth.
Case Study:
A research project conducted by agricultural chemists found that certain derivatives exhibited selective herbicidal activity against broadleaf weeds while being safe for cereal crops. This selectivity is crucial for developing sustainable agricultural practices.
Toxicological Profile
The safety profile of this compound is an essential consideration for its application. Toxicological studies indicate that while it possesses beneficial properties, it also exhibits cytotoxic effects at higher concentrations.
Summary of Toxicity Studies:
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >200 mg/kg (rat model) |
| Mutagenicity | Positive in Ames test |
Mechanism of Action
The mechanism of action of 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition or modification of their function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound’s aliphatic 2-chloroethylamino substituent distinguishes it from aromatic-substituted analogs. Key analogs include:
3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 15386-78-4): Substituted with a 4-chlorophenylamino group, this compound exhibits enhanced π-π stacking interactions due to the aromatic ring, influencing crystal packing and solubility .
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 106518-84-7): The bromine atom increases molecular weight and polarizability compared to the chloro analog .
3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one (MW 237.34): A hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity .
Pharmacological Implications
- Aromatic Amino Substitutions: Compounds like 3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one are associated with anti-inflammatory and antihistaminic activities due to aromatic interactions with biological targets .
- Aliphatic Chloroethyl Group: The target compound’s chloroethyl group may act as an alkylating agent, disrupting DNA replication in cancer cells, akin to Ifosfamide’s metabolites .
- Hydrogen Bonding and Solubility: Analogs with hydroxyl or nitro groups (e.g., 3-[(2-amino-5-nitroanilino)]-5,5-dimethylcyclohex-2-en-1-one) form extensive hydrogen-bonding networks, improving crystallinity but reducing solubility .
Data Table: Comparative Analysis of Cyclohexenone Derivatives
*Calculated based on molecular formula C₁₀H₁₇ClNO.
Biological Activity
3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known by its CAS number 300680-15-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its chemical properties, biological activity, and relevant case studies.
The compound has the following molecular characteristics:
- Chemical Formula : C10H16ClNO
- Molecular Weight : 201.69 g/mol
- Density : 1.08 g/cm³ (predicted)
- Boiling Point : Approximately 298.8 °C (predicted)
- Acidity Constant (pKa) : 4.15 (predicted) .
The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known for their role in cancer chemotherapy as they can form covalent bonds with DNA, leading to cross-linking and ultimately triggering cell death in rapidly dividing cells.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. In a study evaluating its effects on human epidermoid carcinoma cell lines (KB-31 and KB-8511), the compound showed IC50 values of greater than 2.815 µM for KB-31 and 2.496 µM for KB-8511. The KB-8511 line is notable for being multi-drug resistant, indicating that the compound may have potential in overcoming drug resistance in certain cancer therapies .
Comparative Activity
The following table summarizes the cytotoxic activity of this compound compared to other known alkylating agents:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[(2-Chloroethyl)amino]-... | KB-31 | >2.815 |
| 3-[(2-Chloroethyl)amino]-... | KB-8511 | 2.496 |
| Cyclophosphamide | Various | ~10 |
| Cisplatin | Various | ~0.5 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Research Findings
Further studies have indicated that compounds with similar structures possess significant antitumor activity. For instance, derivatives of cyclohexenones have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage .
Q & A
Q. What are the key structural features of 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one that influence its reactivity and biological activity?
The compound features a cyclohexenone core with a conjugated enone system, a 2-chloroethylamino substituent at position 3, and two methyl groups at position 5. The chloroethyl group introduces potential halogen bonding and alkylating properties, while the dimethyl groups impose steric constraints, stabilizing the chair-like conformation of the cyclohexenone ring. The α,β-unsaturated ketone moiety enhances electrophilic reactivity, enabling Michael addition or nucleophilic attack, which is critical for interactions with biological targets such as enzymes or receptors .
Q. What synthetic methodologies are commonly employed for preparing this compound and its analogs?
Synthesis typically involves a multi-step approach:
Mannich Reaction : Condensation of 5,5-dimethylcyclohexane-1,3-dione with a chloroethylamine derivative under acidic conditions to introduce the aminoalkyl side chain .
Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the α,β-unsaturated ketone system .
Halogenation : Substitution of the amino group with a chloroethyl moiety using reagents like thionyl chloride or PCl₃ .
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to maximize yield and minimize side reactions like over-alkylation .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- ¹H/¹³C NMR : Identify characteristic signals, such as the enone proton (δ 5.8–6.2 ppm) and carbonyl carbon (δ 200–210 ppm). The chloroethyl group shows split signals due to coupling with adjacent protons .
- IR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Cl stretch) .
- MS : Molecular ion peak [M+H]⁺ at m/z 230.1 (calculated for C₁₀H₁₅ClNO) with fragmentation patterns confirming the chloroethyl and dimethyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination of derivatives?
Contradictions (e.g., disorder in the chloroethyl group or twinning) can be addressed via:
- SHELXL Refinement : Use of constraints (e.g., DFIX, ISOR) to model disordered regions and validate thermal parameters .
- ORTEP-3 Visualization : Graphical analysis of anisotropic displacement parameters to identify misplaced atoms .
- High-Resolution Data : Collecting data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
For example, reports a monoclinic (P21/n) crystal system with a = 13.7630 Å, which can serve as a reference for comparative analysis .
Q. What strategies are effective for analyzing the conformational dynamics of the cyclohexenone ring?
- Cremer-Pople Puckering Parameters : Quantify ring distortion using amplitude (θ) and phase (φ) coordinates derived from X-ray data .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to assess steric effects from the dimethyl groups .
- Dynamic NMR : Monitor ring inversion barriers via variable-temperature experiments, particularly for substituent-dependent conformational locking .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Analog Synthesis : Replace the chloroethyl group with bromo, fluoro, or methyl substituents to assess halogen-dependent bioactivity .
- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina, focusing on interactions between the enone moiety and catalytic residues .
- In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase-2) and compare with control compounds like indomethacin .
Q. What experimental approaches mitigate side reactions during derivatization of the enone system?
- Protection-Deprotection : Temporarily protect the amino group with Boc anhydride to prevent nucleophilic interference during enone functionalization .
- Regioselective Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to direct additions to the β-position of the enone .
- Radical Quenchers : Add TEMPO to suppress polymerization during free-radical-initiated reactions .
Methodological Notes
- Crystallography : Always validate SHELXL-refined structures with residual density maps (e.g., Fo-Fc) to detect omitted solvent molecules .
- Synthetic Optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters and identify optimal conditions .
- Data Contradictions : Cross-validate spectroscopic and computational results with single-crystal XRD to resolve ambiguities in substituent orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
